molecular formula C11H14ClN B1592316 3-(4-Chlorophenyl)piperidine CAS No. 55989-13-4

3-(4-Chlorophenyl)piperidine

Cat. No. B1592316
CAS RN: 55989-13-4
M. Wt: 195.69 g/mol
InChI Key: GLXKIKPTKUQMAP-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)piperidine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is a part of a class of molecules known as piperidines .


Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, has attracted the attention of organic and medicinal chemists due to their various biological activities . The synthesis process often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)piperidine” consists of a six-membered piperidine ring attached to a phenyl ring at the 3-position . The phenyl ring carries a chlorine atom at the 4-position .


Chemical Reactions Analysis

Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been found to participate in various chemical reactions. For instance, they have been used in the synthesis of novel piperidine-bearing cinnamic acid hybrids as potent antimicrobial agents .


Physical And Chemical Properties Analysis

“3-(4-Chlorophenyl)piperidine” is a solid compound . Its InChI code is "1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2" .

Scientific Research Applications

Spasmolytic Effects

Research has demonstrated the spasmolytic effects of piperidine derivatives. For instance, a study found that a specific synthetic piperidine derivative exhibited myolytic action on the smooth musculature of guinea pig isolated intestine (Stochla & Grzybek-Kania, 1975).

Interaction with Dopamine Receptors

Piperidine derivatives have been identified as having affinity for dopamine receptors. One study identified a compound that showed moderate affinity and selectivity for the human dopamine D4 receptor (Rowley et al., 1997).

Monoamine Transporter Inhibitors

Further research into 4-(4-Chlorophenyl)piperidine analogues revealed their role as monoamine transporter inhibitors, with potential applications in studying depression and wake-promotion (He et al., 2005).

Antibacterial Properties

Certain piperidine derivatives, involving 4-chlorophenyl, have demonstrated weak antibacterial activity. This includes the synthesis and testing of various derivatives for their antimicrobial effects (Anusevičius et al., 2014).

Analgesic and Anti-inflammatory Properties

Piperidine derivatives have been shown to possess analgesic and anti-inflammatory properties. A study on 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride showed significant analgesic activity with a better therapeutic index than pethidine (Gajewski et al., 1982).

Crystal Structure Analysis

Research has also focused on the crystal structure of piperidine derivatives, providing insights into their molecular conformations and potential interactions (Priya et al., 2015).

Antagonists in HIV-1 Treatment

Piperidine derivatives have been explored as antagonists of the human CCR5 receptor, potentially serving as agents against HIV-1. Structural modifications in these compounds can significantly impact their potency as CCR5 antagonists (Finke et al., 2001).

Alzheimer’s Disease Treatment

Some piperidine derivatives have been synthesized to evaluate their potential as drug candidates for treating Alzheimer’s disease. These compounds have been tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment (Rehman et al., 2018).

Safety And Hazards

Safety information for “3-(4-Chlorophenyl)piperidine” indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H319, and the precautionary statements include P305 + P351 + P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Piperidine derivatives, including “3-(4-Chlorophenyl)piperidine”, have been proposed to treat cognitive disorders . They have been found to improve consolidation processes in the fear condition task . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKIKPTKUQMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606126
Record name 3-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)piperidine

CAS RN

55989-13-4
Record name 3-(4-Chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Mazur, B Dymek, R Koralewski… - Journal of Medicinal …, 2019 - ACS Publications
Acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1) are two enzymatically active proteins produced by mammals capable of cleaving the glycosidic bond in chitin. …
Number of citations: 21 pubs.acs.org
A Kowalkowska, A Jończyk - Tetrahedron, 2015 - Elsevier
Easily available N-cyanomethyl-N-methyl-2-arylpyrrolidinium salts treated with a base undergo ring expansion ([1,2]-Stevens rearrangement) with formation of new cis,trans-3-aryl-2-…
Number of citations: 9 www.sciencedirect.com
LV Dandamudi, P Malvi - Tetrahedron, 2023 - Elsevier
A simple and efficient synthesis of (E)-5-arylylidene-3-((substituted-ind-2-en-1-one)methyl)-3-aryl piperidine-2,6-diones from Baylis-Hillman acetates via bis-alkylation of aryl …
Number of citations: 0 www.sciencedirect.com
H Teramoto, T Yamauchi, S Sasaki… - Chemical and …, 2016 - jstage.jst.go.jp
A series of new κ opioid receptor (KOR) agonists were developed from the lead compound 4-dimethylamino-1-pentanoylpiperidine (3), a matrine-type alkaloid. Derivatives of 3 were …
Number of citations: 10 www.jstage.jst.go.jp

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